molecular formula C16H13BrClNO B2816048 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide CAS No. 331462-21-6

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide

Cat. No. B2816048
CAS RN: 331462-21-6
M. Wt: 350.64
InChI Key: DBMNWIQPDWNPGO-SOFGYWHQSA-N
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Description

“3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide” is a complex organic compound. It contains an acrylamide group, which is a functional group consisting of a vinyl group conjugated to an amide. The compound also contains phenyl groups, which are aromatic hydrocarbon groups derived from benzene, substituted with bromine and chloro-methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acrylamide group, along with the bromophenyl and chloro-methylphenyl groups. These groups would impart specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine and chlorine atoms are potential sites for nucleophilic substitution reactions. The acrylamide group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Synthesis and Antioxidant Activity : One study focuses on the synthesis of derivatives from 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide, which exhibit significant antioxidant activity. This has implications in the development of new therapeutic agents or materials with enhanced oxidative stability (Kushnir et al., 2015).

  • Solubility in Methanol-Ethanol Solution : Another research paper discusses the solubility of a related compound, N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in methanol-ethanol solutions. This information is crucial for industrial product and process design, especially in polymerization reactions (Yao et al., 2010).

  • Copolymer Synthesis and Properties : Research on the synthesis of novel copolymers using N-(4-Bromophenyl)-2-methacrylamide derivatives showcases the potential of these materials in various applications due to their unique thermal and chemical properties (Delibaş & Soykan, 2007).

  • Corrosion Inhibition in Copper : A study on the synthesis and characterization of new acrylamide derivatives demonstrates their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This has significant implications for industrial applications, particularly in metal preservation and processing (Abu-Rayyan et al., 2022).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide” would require appropriate safety measures. Acrylamides, in general, can be hazardous and are often handled with caution in the lab .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO/c1-11-5-7-14(10-15(11)18)19-16(20)8-6-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMNWIQPDWNPGO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide

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